molecular formula C14H10F2O2 B15091287 4-(2,4-Difluorobenzyl)benzoic acid

4-(2,4-Difluorobenzyl)benzoic acid

Cat. No.: B15091287
M. Wt: 248.22 g/mol
InChI Key: LVVGCRWPLZCDSN-UHFFFAOYSA-N
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Description

4-(2,4-Difluorobenzyl)benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a benzoic acid core with a 2,4-difluorobenzyl substituent at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Difluorobenzyl)benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2,4-difluorobenzyl chloride.

    Nucleophilic Substitution: The 2,4-difluorobenzyl chloride undergoes a nucleophilic substitution reaction with sodium benzoate in the presence of a suitable solvent like dimethylformamide (DMF) to yield this compound.

    Purification: The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent quality and yield.

    Optimization: Employing catalysts and optimizing reaction conditions to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Difluorobenzyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form corresponding carboxylic acids.

    Reduction: The aromatic ring can be reduced under specific conditions to yield cyclohexane derivatives.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Sodium methoxide (NaOCH₃) in methanol.

Major Products

    Oxidation: this compound can be converted to 4-(2,4-difluorophenyl)acetic acid.

    Reduction: The reduction can yield 4-(2,4-difluorocyclohexyl)benzoic acid.

    Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2,4-Difluorobenzyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 4-(2,4-Difluorobenzyl)benzoic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Pathways: The compound may interfere with signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-Dichlorobenzyl)benzoic acid
  • 4-(2,4-Dimethylbenzyl)benzoic acid
  • 4-(2,4-Difluorophenyl)acetic acid

Uniqueness

4-(2,4-Difluorobenzyl)benzoic acid is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms enhance the compound’s stability and lipophilicity, making it a valuable candidate for drug development and material science applications.

Properties

Molecular Formula

C14H10F2O2

Molecular Weight

248.22 g/mol

IUPAC Name

4-[(2,4-difluorophenyl)methyl]benzoic acid

InChI

InChI=1S/C14H10F2O2/c15-12-6-5-11(13(16)8-12)7-9-1-3-10(4-2-9)14(17)18/h1-6,8H,7H2,(H,17,18)

InChI Key

LVVGCRWPLZCDSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=C(C=C(C=C2)F)F)C(=O)O

Origin of Product

United States

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